molecular formula C17H17IN2O2 B6060179 N-[3-(butyrylamino)phenyl]-4-iodobenzamide

N-[3-(butyrylamino)phenyl]-4-iodobenzamide

Cat. No. B6060179
M. Wt: 408.23 g/mol
InChI Key: RIUQURMNTFZOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butyrylamino)phenyl]-4-iodobenzamide, also known as BIBX1382BS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes involved in cell signaling pathways.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-4-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-iodobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(butyrylamino)phenyl]-4-iodobenzamide is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one of the limitations of N-[3-(butyrylamino)phenyl]-4-iodobenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-iodobenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[3-(butyrylamino)phenyl]-4-iodobenzamide. Another area of interest is the study of the effects of N-[3-(butyrylamino)phenyl]-4-iodobenzamide on other types of cancer that overexpress EGFR. Finally, the use of N-[3-(butyrylamino)phenyl]-4-iodobenzamide in combination with other cancer therapies is an area of active research.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-4-iodobenzamide involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of 4-iodobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(butyrylamino)aniline to yield N-[3-(butyrylamino)phenyl]-4-iodobenzamide.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-4-iodobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-2-4-16(21)19-14-5-3-6-15(11-14)20-17(22)12-7-9-13(18)10-8-12/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUQURMNTFZOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butanoylamino)phenyl]-4-iodobenzamide

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